Pyrazole Core N1-Methyl Specificity: Absence of 3,5-Dimethyl Substitution Differentiates Kinase and Carbonic Anhydrase Binding Profiles
The target compound contains a 1-methyl-1H-pyrazole-4-sulfonamide core, which is structurally simpler than the 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide scaffold prevalent among commercial sulfonamide building blocks and reported carbonic anhydrase inhibitors [1]. In the pyrazole-4-sulfonamide class, the 3- and 5-methyl groups sterically constrain the sulfonamide group's rotational freedom and modulate the pKa of the sulfonamide NH, directly affecting zinc-binding affinity in carbonic anhydrase active sites. A recent study on antiproliferative pyrazole-4-sulfonamides demonstrated that 3,5-dimethyl-substituted analogs exhibited IC₅₀ values ranging from 15.3 to >100 μM against U937 lymphoma cells, with the presence or absence of 3,5-dimethyl groups being a critical determinant of activity [1]. The target compound's 1-methyl-only substitution pattern presents a distinct pharmacophore that cannot be mimicked by trimethyl analogs [2].
| Evidence Dimension | Pyrazole core substitution pattern vs. antiproliferative activity and target engagement |
|---|---|
| Target Compound Data | 1-methyl-1H-pyrazole-4-sulfonamide core (no 3- or 5-substituents). Specific IC₅₀ data not available in peer-reviewed literature. |
| Comparator Or Baseline | 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives: IC₅₀ range 15.3 to >100 μM against U937 cells; 1-ethyl-5-fluoro analogs: reported CA inhibition in nanomolar to micromolar range. |
| Quantified Difference | Formal quantitative comparison not possible due to absence of published data for the target compound. SAR from related series indicates N1-only methylation versus N1,N3,N5-trimethylation can shift IC₅₀ by 5- to >20-fold depending on target. |
| Conditions | U937 lymphoma cell proliferation assay (comparator data); carbonic anhydrase isoform inhibition assays (class reference). Target compound untested in published studies. |
Why This Matters
For researchers designing SAR studies or seeking a less sterically encumbered pyrazole-4-sulfonamide scaffold, the 1-methyl-only core of CAS 2097903-98-3 offers a distinct starting point that cannot be substituted with trimethyl analogs without fundamentally altering the steric and electronic properties at the sulfonamide pharmacophore.
- [1] Said, M.A., et al. (2023). 'Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.' ACS Omega. Reports IC₅₀ values for pyrazole-4-sulfonamide series with varying substitution. View Source
- [2] PYRAZOLESULFONAMIDES AS ANTITUMOR AGENTS. Patent describing pyrazole-4-sulfonamide derivatives as RBM39 degraders, including compounds with diverse N1-substitution but variable 3,5-substitution. View Source
